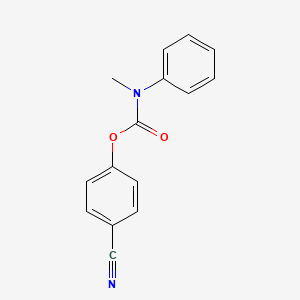
N-(3-butoxypropyl)-3-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-butoxypropyl)-3-iodobenzamide is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of benzamide and has been found to have various biochemical and physiological effects.
Mécanisme D'action
N-(3-butoxypropyl)-3-iodobenzamide acts as a selective sigma-1 receptor agonist, which means that it binds to the sigma-1 receptor and activates it. The activation of the sigma-1 receptor leads to various downstream effects such as the modulation of ion channels, the regulation of calcium signaling, and the modulation of the release of neurotransmitters. These effects contribute to the potential therapeutic effects of N-(3-butoxypropyl)-3-iodobenzamide in various diseases.
Biochemical and physiological effects:
N-(3-butoxypropyl)-3-iodobenzamide has been found to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which is a key neurotransmitter involved in learning and memory. It has also been found to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory. Additionally, N-(3-butoxypropyl)-3-iodobenzamide has been found to have potential neuroprotective effects and to promote neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-butoxypropyl)-3-iodobenzamide has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which allows for the selective activation of this receptor. It is also relatively easy to synthesize and has good stability. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, its effects may be influenced by factors such as the dose and route of administration.
Orientations Futures
There are several future directions for the study of N-(3-butoxypropyl)-3-iodobenzamide. One potential direction is to investigate its potential therapeutic effects in diseases such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies could be conducted to elucidate the precise mechanism of action of N-(3-butoxypropyl)-3-iodobenzamide and to identify potential downstream targets. Finally, the development of new analogs of N-(3-butoxypropyl)-3-iodobenzamide could lead to the discovery of even more potent and selective sigma-1 receptor agonists.
Méthodes De Synthèse
The synthesis of N-(3-butoxypropyl)-3-iodobenzamide involves the reaction of 3-iodobenzoic acid with 3-butoxypropylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction takes place under mild conditions and yields the desired product in good yield and purity.
Applications De Recherche Scientifique
N-(3-butoxypropyl)-3-iodobenzamide has been extensively studied for its potential use in various scientific research applications. It has been found to have a high affinity for the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes such as ion channel regulation, calcium signaling, and cell survival. The sigma-1 receptor has been implicated in various diseases such as Alzheimer's disease, Parkinson's disease, and depression, and N-(3-butoxypropyl)-3-iodobenzamide has been found to have potential therapeutic effects in these diseases.
Propriétés
IUPAC Name |
N-(3-butoxypropyl)-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2/c1-2-3-9-18-10-5-8-16-14(17)12-6-4-7-13(15)11-12/h4,6-7,11H,2-3,5,8-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJSRXXKRQZAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-butoxypropyl)-3-iodobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-morpholinamine](/img/structure/B4894504.png)

![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4894523.png)
![1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4894528.png)

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4894536.png)

![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4894540.png)

![5-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4894563.png)
![2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4894569.png)


![5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B4894594.png)